RP-001 hydrochloride

S1P1 agonism Potency comparison GPCR pharmacology

RP-001 HCl is a picomolar (EC50 9 pM), short-acting S1P1 agonist with minimal S1P2-S1P4 activity. Its rapid lymphopenia recovery (EC50 0.03 mg/kg) and receptor polyubiquitination distinguish it from non-selective modulators. Optimal for binding assays, EAE models, and SAH neuroprotection studies where S1P3 cardiac confounding or prolonged immunosuppression must be avoided.

Molecular Formula C24H25ClN4O4
Molecular Weight 468.9 g/mol
Cat. No. B10764220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP-001 hydrochloride
Molecular FormulaC24H25ClN4O4
Molecular Weight468.9 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCC(=O)O)C#N.Cl
InChIInChI=1S/C24H24N4O4.ClH/c1-14(2)31-21-9-6-15(12-16(21)13-25)24-27-23(28-32-24)19-5-3-4-18-17(19)7-8-20(18)26-11-10-22(29)30;/h3-6,9,12,14,20,26H,7-8,10-11H2,1-2H3,(H,29,30);1H
InChIKeyZHPGSGYEFGEZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RP-001 Hydrochloride: S1P1 Receptor Selective Agonist Procurement and Characterization


RP-001 hydrochloride is a picomolar, short-acting, selective sphingosine-1-phosphate receptor 1 (S1P1, also known as EDG1) agonist . It functions as an orthosteric agonist and induces sustained signaling from internalized vesicles following receptor internalization and polyubiquitination in vitro [1]. Unlike broader S1P receptor modulators, RP-001 exhibits little to no activity against S1P2, S1P3, and S1P4 receptors, with only moderate affinity for S1P5 .

Why Generic S1P1 Agonist Substitution Fails: Critical Differentiation of RP-001 Hydrochloride


The S1P1 agonist class encompasses compounds with profoundly divergent pharmacological profiles—from non-selective clinical agents like fingolimod (FTY720), which activates S1P1, S1P3, S1P4, and S1P5, to tool compounds with varying potencies and functional biases . Generic substitution based solely on S1P1 agonism is not scientifically valid because differences in receptor binding kinetics (short- vs. long-acting), functional selectivity (G-protein bias vs. balanced agonism), subtype selectivity (S1P3 activation is associated with cardiac adverse effects [1]), and in vivo pharmacodynamics (duration of lymphopenia and recovery kinetics) critically determine experimental outcomes and therapeutic index. RP-001's picomolar potency, defined receptor residence time, and unique capacity to induce polyubiquitination distinguish it from even closely related tool compounds such as SEW2871 or CYM-5442.

Quantitative Differentiation Evidence for RP-001 Hydrochloride Versus S1P1 Agonist Comparators


Picomolar Potency Advantage: RP-001 Hydrochloride vs. SEW2871 in S1P1 Cellular Assays

RP-001 hydrochloride exhibits an EC50 of 9 pM at the S1P1 receptor, which is approximately 1,533-fold more potent than the widely used tool compound SEW2871 (EC50 = 13.8 nM) . Both compounds were evaluated in cellular functional assays measuring S1P1 receptor activation. This potency differential enables the use of RP-001 at substantially lower concentrations, reducing the risk of off-target effects driven by mass-action chemistry.

S1P1 agonism Potency comparison GPCR pharmacology

Receptor Subtype Selectivity Profile: RP-001 Hydrochloride vs. Fingolimod

RP-001 hydrochloride demonstrates selective agonism for S1P1, with minimal activity at S1P2, S1P3, and S1P4, and only moderate affinity for S1P5 . In contrast, the clinically used non-selective modulator fingolimod (FTY720) activates multiple S1P receptor subtypes with EC50 values of 0.21 nM (S1P1), 4.9 nM (S1P3), 4.3 nM (S1P4), and 1 nM (S1P5) . Notably, S1P3 activation is mechanistically linked to bradycardia and atrioventricular conduction abnormalities observed with fingolimod [1].

Receptor selectivity S1P receptor subtypes Off-target profiling

Functional Bias and Receptor Trafficking: Polyubiquitination Induced by RP-001 Hydrochloride

RP-001 hydrochloride induces robust S1P1 receptor internalization and polyubiquitination in a dose-dependent manner [1]. This functional profile contrasts with other S1P1 agonists such as SEW2871, which induces receptor internalization and recycling without documented polyubiquitination . Polyubiquitination tags the receptor for proteasomal degradation rather than recycling, representing a distinct trafficking outcome with implications for sustained target engagement and receptor resensitization kinetics.

Receptor internalization Polyubiquitination Functional selectivity

Mechanism of Action Validation: Competitive Antagonism with S1P1-Selective Antagonist W146

The orthosteric nature of RP-001's interaction with S1P1 has been demonstrated through competitive antagonism studies. RP-001 is competitive with W146, a selective S1P1 antagonist, confirming that RP-001 binds to the orthosteric ligand-binding pocket of S1P1 [1]. Schild plot analysis of this competition is presented in primary research characterizing the compound's mechanism [2].

Orthosteric agonism Competitive binding Target engagement

In Vivo Pharmacodynamics: Dose-Dependent Lymphopenia with Rapid Recovery

RP-001 hydrochloride induces dose-dependent rapid lymphopenia in mice with an in vivo EC50 of 0.03 mg/kg . Critically, the lymphopenic effect is characterized by rapid recovery to untreated levels, consistent with the compound's classification as a short-acting S1P1 agonist [1]. In comparative in vivo studies, CYM-5442 also induces acute lymphopenia in mice with an in vitro EC50 of 1.35 nM , though direct head-to-head in vivo comparison data between RP-001 and CYM-5442 are not available in the identified sources. The rapid reversibility of RP-001's effect distinguishes it from long-acting S1P1 modulators.

Lymphopenia In vivo efficacy Pharmacodynamics

In Vivo Neuroprotective Efficacy: Low-Dose Superiority in Subarachnoid Hemorrhage Model

In a mouse model of subarachnoid hemorrhage (SAH), low-dose RP-001 hydrochloride treatment induced significantly better neurological outcome and preserved cardiac function compared to high-dose RP-001 treatment [1][2]. Low-dose RP-001 significantly decreased apoptosis, white matter damage, blood-brain barrier permeability, microglial/astrocyte activation, macrophage chemokine protein-1 (MCP-1), matrix metalloproteinase-9 (MMP-9), and NADPH oxidase-2 (NOX2) expression in the brain compared to SAH control mice [1].

Subarachnoid hemorrhage Neuroprotection Neuroinflammation

Optimal Research and Industrial Application Scenarios for RP-001 Hydrochloride


High-Sensitivity S1P1 Target Engagement Studies Requiring Picomolar Potency

RP-001 hydrochloride is optimally suited for in vitro and ex vivo experiments requiring maximal S1P1 receptor engagement at minimal compound concentrations. With an EC50 of 9 pM—approximately 1,533-fold more potent than SEW2871—RP-001 enables studies where high compound concentrations may confound results due to off-target interactions or solubility limitations . Applications include S1P1 receptor binding assays, competitive displacement studies with the antagonist W146, and cellular signaling experiments where ligand depletion at low receptor expression levels is a concern.

S1P1-Specific Pathway Isolation in Mixed S1P Receptor Expression Systems

For experimental systems where multiple S1P receptor subtypes are co-expressed—such as primary immune cells, endothelial cells, or CNS tissue—RP-001 hydrochloride's selectivity profile (little/no activity at S1P2-S1P4) provides a critical advantage over non-selective modulators like fingolimod . This selectivity enables researchers to attribute observed biological effects specifically to S1P1 activation without confounding contributions from S1P3 (linked to cardiac effects), S1P4, or S1P5 signaling. This is particularly relevant for studies investigating lymphocyte trafficking mechanisms, endothelial barrier function, and neuroinflammatory processes.

Reversible In Vivo Lymphopenia Models Requiring Rapid Immune Recovery

RP-001 hydrochloride's short-acting pharmacodynamic profile—characterized by dose-dependent lymphopenia with an in vivo EC50 of 0.03 mg/kg and rapid recovery to untreated lymphocyte levels—makes it the appropriate selection for in vivo studies requiring acute, reversible S1P1 modulation . This profile is advantageous for experimental autoimmune encephalomyelitis (EAE) models, hypersensitivity pneumonitis models, and other immune-mediated disease models where prolonged immunosuppression from long-acting S1P1 modulators would confound disease progression assessment or therapeutic window evaluation. The rapid recovery kinetics also facilitate studies of lymphocyte trafficking dynamics and S1P1 receptor resensitization in vivo.

Subarachnoid Hemorrhage and Neuroinflammatory Injury Models with Defined Dosing Windows

Based on direct in vivo evidence, RP-001 hydrochloride demonstrates a defined therapeutic window in neuroinflammatory injury. In the mouse SAH model, low-dose RP-001 treatment significantly decreased neuroinflammatory markers (MCP-1, MMP-9, NOX2), reduced blood-brain barrier permeability, and improved neurological outcomes compared to both vehicle controls and high-dose RP-001 [1]. This inverted dose-response relationship makes RP-001 particularly valuable for researchers investigating S1P1-mediated neuroprotection, cerebral edema, and post-hemorrhagic inflammatory cascades—applications where careful dose titration within the low-dose range is essential for observing therapeutic benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RP-001 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.